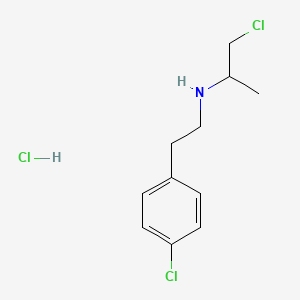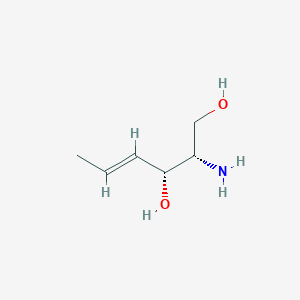![molecular formula C6H2I2S2 B13856332 2,5-Diiodothieno[2,3-b]thiophene](/img/structure/B13856332.png)
2,5-Diiodothieno[2,3-b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diiodothieno[2,3-b]thiophene is a heterocyclic compound with the molecular formula C6H2I2S2. It is a derivative of thiophene, characterized by the presence of two iodine atoms at the 2 and 5 positions on the thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodothieno[2,3-b]thiophene typically involves the iodination of thieno[2,3-b]thiophene. One common method includes the reaction of thieno[2,3-b]thiophene with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diiodothieno[2,3-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thieno[2,3-b]thiophenes can be obtained.
Coupling Products: Biaryl compounds and other complex structures are formed through coupling reactions.
Aplicaciones Científicas De Investigación
2,5-Diiodothieno[2,3-b]thiophene has diverse applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science:
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 2,5-Diiodothieno[2,3-b]thiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated structure. The iodine atoms enhance the compound’s electron-withdrawing properties, improving its performance in electronic devices. In medicinal chemistry, its mechanism of action is related to its interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Comparación Con Compuestos Similares
- 2,5-Dibromothieno[2,3-b]thiophene
- 2,5-Dichlorothieno[2,3-b]thiophene
- 2,5-Difluorothieno[2,3-b]thiophene
Comparison: 2,5-Diiodothieno[2,3-b]thiophene is unique due to the presence of iodine atoms, which confer distinct electronic properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine enhance the compound’s reactivity and its ability to participate in various chemical reactions .
Propiedades
Fórmula molecular |
C6H2I2S2 |
|---|---|
Peso molecular |
392.0 g/mol |
Nombre IUPAC |
2,5-diiodothieno[2,3-b]thiophene |
InChI |
InChI=1S/C6H2I2S2/c7-4-1-3-2-5(8)10-6(3)9-4/h1-2H |
Clave InChI |
OVBSPMXNGGGEJN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=C1C=C(S2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


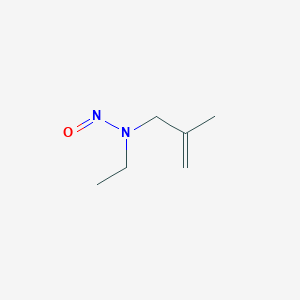
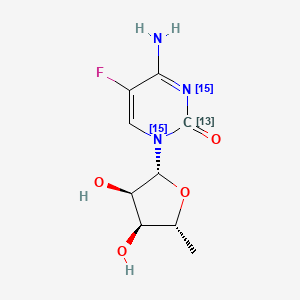
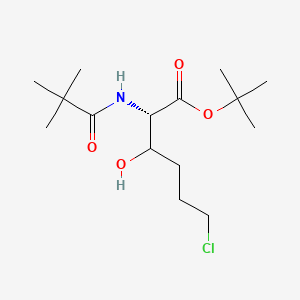

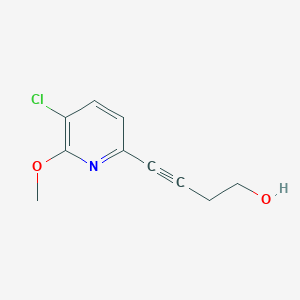
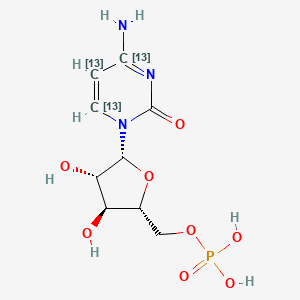

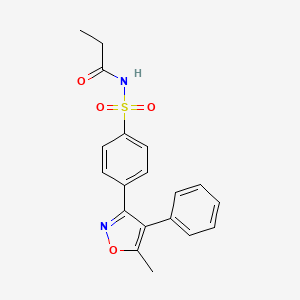
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
